molecular formula C11H12N2O3 B12002647 N-Methyl-2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide CAS No. 18464-47-6

N-Methyl-2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide

Cat. No.: B12002647
CAS No.: 18464-47-6
M. Wt: 220.22 g/mol
InChI Key: WRSMQDZLWJKPLP-UHFFFAOYSA-N
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Description

2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with acetic anhydride to form the intermediate 2-acetamidobenzoic acid. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired benzoxazine compound.

Industrial Production Methods

Industrial production of 2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzoxazine oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoxazines with various functional groups.

Scientific Research Applications

2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: Benzoxazine-based polymers are explored for their thermal stability and mechanical properties, making them suitable for advanced materials.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is investigated for its potential use in coatings, adhesives, and composites due to its chemical stability.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The benzoxazine ring structure allows for versatile interactions with various biomolecules, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

    2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)benzoic acid: Similar structure with a benzoic acid group.

Uniqueness

2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide is unique due to its specific propanamide group, which can influence its chemical reactivity and biological activity. The presence of the propanamide group may enhance its solubility and interaction with biological targets compared to its analogs.

Properties

CAS No.

18464-47-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2-oxo-4H-1,3-benzoxazin-3-yl)propanamide

InChI

InChI=1S/C11H12N2O3/c1-7(10(12)14)13-6-8-4-2-3-5-9(8)16-11(13)15/h2-5,7H,6H2,1H3,(H2,12,14)

InChI Key

WRSMQDZLWJKPLP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N1CC2=CC=CC=C2OC1=O

Origin of Product

United States

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